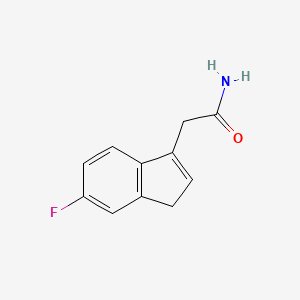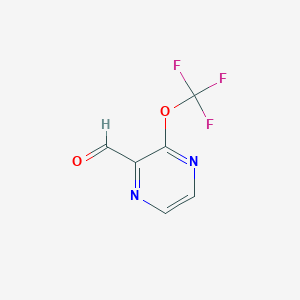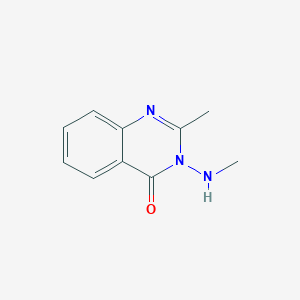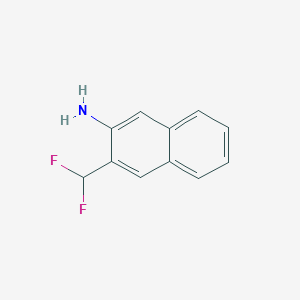
2-(6-Fluoro-1H-inden-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluoro-1H-inden-3-yl)acetamide is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and material science. The presence of a fluoro group in the indene ring enhances the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-1H-inden-3-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindene, which can be obtained through the fluorination of indene.
Acetylation: The 6-fluoroindene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 6-fluoro-1H-inden-3-yl acetate.
Amidation: The final step involves the conversion of 6-fluoro-1H-inden-3-yl acetate to this compound through an amidation reaction using ammonia or an amine source under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-1H-inden-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The fluoro group in the indene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 6-fluoro-1H-inden-3-one or 6-fluoro-1H-inden-3-carboxylic acid.
Reduction: Formation of 6-fluoro-1H-inden-3-yl alcohol or 6-fluoro-1H-inden-3-ylamine.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Fluoro-1H-inden-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1H-inden-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(6-Fluoro-1H-indol-3-yl)acetamide: Similar structure but with an indole ring instead of an indene ring.
2-(6-Chloro-1H-inden-3-yl)acetamide: Similar structure but with a chloro group instead of a fluoro group.
2-(6-Methyl-1H-inden-3-yl)acetamide: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
2-(6-Fluoro-1H-inden-3-yl)acetamide is unique due to the presence of the fluoro group, which enhances its reactivity and potential biological activity compared to its analogs. The fluoro group can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
2-(5-fluoro-3H-inden-1-yl)acetamide |
InChI |
InChI=1S/C11H10FNO/c12-9-3-4-10-7(5-9)1-2-8(10)6-11(13)14/h2-5H,1,6H2,(H2,13,14) |
InChI Key |
XTMJTCXQWMVCFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C1C=C(C=C2)F)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine](/img/structure/B11906911.png)


![Cyclopenta[B]thiochromene](/img/structure/B11906936.png)
![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)



![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)

![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)



